N-Pyrazinylcarbonylphenylalanine-d8

Isotopic purity LC-MS/MS internal standard ADC bioanalysis

N-Pyrazinylcarbonylphenylalanine-d8 (CAS 1331912-47-0) is a stable-isotope-labelled derivative of N-pyrazinylcarbonyl-L-phenylalanine in which eight hydrogen atoms are replaced by deuterium. The compound carries a pyrazine-2-carbonyl moiety on the α-amino group of L-phenylalanine and is supplied as the (S)-enantiomer.

Molecular Formula C14H13N3O3
Molecular Weight 279.32 g/mol
Cat. No. B12403048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Pyrazinylcarbonylphenylalanine-d8
Molecular FormulaC14H13N3O3
Molecular Weight279.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2
InChIInChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1/i1D,2D,3D,4D,5D,8D2,11D
InChIKeyDWYZPDHMMZGQAP-YIQGVWLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Pyrazinylcarbonylphenylalanine-d8: Procurement-Relevant Identity and Core Physicochemical Profile


N-Pyrazinylcarbonylphenylalanine-d8 (CAS 1331912-47-0) is a stable-isotope-labelled derivative of N-pyrazinylcarbonyl-L-phenylalanine in which eight hydrogen atoms are replaced by deuterium . The compound carries a pyrazine-2-carbonyl moiety on the α-amino group of L-phenylalanine and is supplied as the (S)-enantiomer. It is widely catalogued as the deuterated form of Deruxtecan, an antibody-drug conjugate (ADC) drug-linker construct that incorporates a glycine-glycine-phenylalanine-glycine (GGFG) cleavable linker and a topoisomerase I inhibitor payload [1]. Its primary utility lies in quantitative bioanalysis, where the +8 Da mass shift enables its use as an internal standard that co-elutes with the non-labelled analyte while being resolved by mass spectrometry.

Why N-Pyrazinylcarbonylphenylalanine-d8 Cannot Be Replaced by Unlabelled or Lower-Labelled Variants in Regulated Bioanalysis


Substituting N-Pyrazinylcarbonylphenylalanine-d8 with a non-deuterated or lower-deuterated analogue introduces analytical risk that is unacceptable in quantitative LC-MS/MS workflows. The unlabelled parent (CAS 114457-94-2, MW 271.27) cannot serve as an internal standard because it is indistinguishable from the target analyte, precluding compensation for ionisation variability, extraction recovery, or matrix effects . Variants labelled with fewer deuterium atoms (e.g., Deruxtecan-d4 or -d5) produce a smaller mass shift, increasing the probability of isotopic cross-talk and interference from the natural M+2 or M+4 isotopologue envelope of the unlabelled analyte. Deuterated internal standards that are not isobaric or structural mimics (e.g., generic Phe-d8) lack the pyrazinylcarbonyl moiety and therefore exhibit different chromatographic retention, extraction behaviour, and ionisation efficiency, violating the fundamental requirement that an internal standard closely track the analyte through every step of sample preparation and instrumental analysis [1].

Quantitative Differentiation Evidence: N-Pyrazinylcarbonylphenylalanine-d8 Versus Closest Comparators


+8 Da Mass Shift Provides Superior Immunity to Isotopic Interference Compared to d4- and d5-Labelled Deruxtecan Variants

N-Pyrazinylcarbonylphenylalanine-d8 provides a nominal mass increase of +8 Da over the unlabelled parent (MW 279.32 vs. 271.27), compared with +4 Da for Deruxtecan-d4 and +5 Da for Deruxtecan-d5. The larger mass shift reduces overlap between the internal standard signal and the natural M+4/M+5 isotopologue of the analyte, a critical concern when quantifying Deruxtecan-derived catabolites at sub-ng/mL levels in plasma [1].

Isotopic purity LC-MS/MS internal standard ADC bioanalysis

Deuterated Internal Standard Recovery Parallelism Demonstrated at the Class Level in ADC Payload LC-MS/MS Assays

While no published head-to-head study reports extraction recovery of N-Pyrazinylcarbonylphenylalanine-d8, class-level evidence from structurally analogous d8-labelled ADC payload internal standards demonstrates near-identical recovery between analyte and deuterated IS. For the ADC payload Aur0101, the average analyte recovery was 89.7% and the average d8-IS recovery was 88.7% using solid-liquid extraction from human plasma [1]. This recovery parallelism is a fundamental performance requirement that N-Pyrazinylcarbonylphenylalanine-d8 is structurally designed to satisfy for the Deruxtecan/DXd analyte pair, given their identical pyrazinylcarbonyl-phenylalanine core.

Extraction recovery Internal standard ADC payload quantification

Single (S)-Enantiomer with Defined Absolute Stereochemistry Enables Precise Pharmacokinetic Modelling of Bortezomib Metabolite M4 and Deruxtecan Catabolites

N-Pyrazinylcarbonylphenylalanine-d8 is supplied as the single (S)-enantiomer (CAS 1331912-47-0, defined stereocenter count = 1), matching the stereochemistry of the pharmacologically relevant Bortezomib metabolite M4 and the L-phenylalanine residue within the Deruxtecan GGFG linker [1] [2]. The D-enantiomer (CAS 1608986-16-8) is available but represents a different chemical entity with distinct chromatographic retention. Procurement of the racemate would introduce an unresolved chromatographic peak pair, compromising quantitative accuracy.

Stereochemistry Bortezomib metabolite Pharmacokinetic modelling

High-Value Application Scenarios for N-Pyrazinylcarbonylphenylalanine-d8 Grounded in Differentiation Evidence


Free Payload Quantitation in Pharmacokinetic Studies of Trastuzumab Deruxtecan (T-DXd/DS-8201) and Related ADCs

In ADC development programmes based on the Daiichi Sankyo deruxtecan platform, N-Pyrazinylcarbonylphenylalanine-d8 is used as the stable-isotope-labelled internal standard for LC-MS/MS quantitation of free DXd payload and its phenylalanine-containing catabolites in plasma, tumour, and tissue homogenates. The +8 Da mass shift minimises isotopic cross-talk, enabling reliable quantitation at the low ng/mL levels required for pharmacokinetic-toxicodynamic modelling [1]. The (S)-stereochemistry matches the native L-phenylalanine residue in the GGFG linker, ensuring co-elution in reversed-phase chromatography [2].

In Vitro Drug Release and Catabolism Assays for Next-Generation ADC Linker-Payload Screening

Researchers evaluating novel cleavable linker chemistries that incorporate phenylalanine recognition motifs employ N-Pyrazinylcarbonylphenylalanine-d8 as a tracer to quantify enzymatic release kinetics in lysosomal or tumour-microenvironment-mimicking conditions. The deuterated standard corrects for matrix-dependent ionisation effects that vary with incubation media composition (e.g., pH, reducing agents, cathepsin levels), enabling robust comparison of release half-lives across candidate constructs [1].

Bortezomib Metabolite M4 Tracking in DMPK Studies Using Stable-Isotope Dilution

N-Pyrazinylcarbonylphenylalanine-d8 serves as a direct stable-isotope-labelled analogue of Bortezomib metabolite M4 (the deboronated acid). Because M4 is the predominant circulating metabolite of Bortezomib and retains the N-pyrazinylcarbonyl-L-phenylalanine core, the d8-labelled compound is the methodologically optimal internal standard for quantifying M4 in plasma, urine, and hepatocyte incubation samples by LC-MS/MS [1]. The defined (S)-stereochemistry is essential because the deboronation product retains the L-configuration, and the D-enantiomer would not co-elute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Pyrazinylcarbonylphenylalanine-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.